molecular formula C12H20O2 B1584964 cis-3-Hexenyl cis-3-hexenoate CAS No. 61444-38-0

cis-3-Hexenyl cis-3-hexenoate

Cat. No.: B1584964
CAS No.: 61444-38-0
M. Wt: 196.29 g/mol
InChI Key: UZJQQWFHPLYECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

cis-3-Hexenyl cis-3-hexenoate is a volatile organic compound that is primarily used in the fragrance and flavor industry . It is known for its green, fruity, and ethereal aroma . The primary targets of this compound are the olfactory receptors located in the nasal cavity. These receptors are responsible for the sense of smell.

Mode of Action

When inhaled, this compound interacts with the olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic aroma. The compound’s unique structure allows it to bind to specific olfactory receptors, leading to the recognition of its green, fruity, and ethereal scent .

Biochemical Pathways

The biochemical pathway involved in the perception of smell begins with the binding of this compound to its target olfactory receptors. This binding event triggers a cascade of intracellular events, including the activation of G-proteins and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of the compound’s distinctive aroma .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, the compound is rapidly absorbed through the nasal mucosa and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver and excreted through the lungs and kidneys . The compound’s volatility and lipophilicity likely contribute to its bioavailability.

Result of Action

The molecular and cellular effects of this compound action result in the perception of its characteristic aroma. This perception can influence mood, behavior, and even taste, as the senses of smell and taste are closely linked. In the context of its use in fragrances and flavors, the compound can enhance the sensory experience of a product, making it more appealing to consumers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the compound’s volatility and stability. Furthermore, the presence of other volatile compounds can influence the perception of its aroma due to olfactory interactions . Therefore, the compound’s action should be considered in the context of its specific application and environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl cis-3-hexenoate typically involves the esterification of cis-3-hexenol with cis-3-hexenoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of renewable materials and green chemistry principles to minimize environmental impact. The process may include the use of biocatalysts and environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-3-Hexenyl cis-3-hexenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of green and fruity notes, making it highly desirable in the flavor and fragrance industry. Its natural occurrence in gardenia flowers and tea also adds to its appeal .

Properties

CAS No.

61444-38-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

hex-3-enyl hex-3-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

UZJQQWFHPLYECS-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)CC=CCC

Canonical SMILES

CCC=CCCOC(=O)CC=CCC

density

0.897-0.903

61444-38-0

physical_description

colourless liquid, with a green grass, green tomato odou

solubility

insoluble in water, soluble in fixed oils

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Hexenyl cis-3-hexenoate
Reactant of Route 2
Reactant of Route 2
cis-3-Hexenyl cis-3-hexenoate
Reactant of Route 3
Reactant of Route 3
cis-3-Hexenyl cis-3-hexenoate
Reactant of Route 4
Reactant of Route 4
cis-3-Hexenyl cis-3-hexenoate
Reactant of Route 5
Reactant of Route 5
cis-3-Hexenyl cis-3-hexenoate
Reactant of Route 6
Reactant of Route 6
cis-3-Hexenyl cis-3-hexenoate
Customer
Q & A

Q1: What is the significance of cis-3-Hexenyl cis-3-hexenoate in plant biology?

A1: this compound belongs to a class of volatile organic compounds (VOCs) known as Green Leaf Volatiles (GLVs). These compounds are released by plants in response to various stimuli, including abiotic stresses such as nutrient deficiency. For example, research has shown that Capsicum annuum var. longum (a type of chili pepper) exposed to different nitrogen concentrations exhibited varied emissions of this compound. [] This suggests a potential role for this compound in plant signaling and stress response mechanisms. Further research is needed to fully elucidate its function in plant physiology.

Q2: How does the presence of this compound contribute to the sensory profile of food?

A2: this compound is recognized as a flavor compound, contributing to the characteristic aroma of certain foods. Studies have identified it as a constituent of both methanol and dichloromethane/methanol extracts of Chrysobalanus icaco seed kernels. [] This tropical fruit, also known as cocoplum, is used as a spice in some African cuisines. The presence of this compound, along with other identified compounds, likely contributes to the unique sensory attributes of this fruit.

Q3: Can you elaborate on the analytical techniques employed in identifying and quantifying this compound in plant extracts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for identifying and quantifying volatile compounds like this compound in complex mixtures like plant extracts. In studies involving Capsicum annuum [] and Chrysobalanus icaco [], researchers used GC-MS to successfully separate and identify this compound based on its characteristic mass spectrum and retention time. This method provides valuable insights into the chemical composition of plants and helps researchers understand the role of specific compounds like this compound.

Q4: Are there any potential applications of this compound and similar compounds in agricultural practices?

A4: Understanding the role of plant-emitted VOCs like this compound in response to abiotic stress could have implications for agricultural practices. For example, monitoring changes in the emission profiles of these compounds might offer a non-invasive method for early detection of nutrient deficiencies in crops. [] This could allow for timely interventions and potentially improve crop yield and quality. Further research in this area could lead to the development of novel agricultural technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.